8-(Oxetan-3-yl)-3,8-diazabicyclo[3.2.1]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(Oxetan-3-yl)-3,8-diazabicyclo[3.2.1]octane is a complex organic compound featuring a unique bicyclic structure. This compound is part of the azabicyclo[3.2.1]octane family, which is known for its significant biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Oxetan-3-yl)-3,8-diazabicyclo[3.2.1]octane typically involves the enantioselective construction of the azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the use of acyclic starting materials that contain the required stereochemical information . Additionally, the oxetane ring can be synthesized through intramolecular cyclization reactions, such as epoxide ring opening or electrophilic halocyclization of alcohols .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
8-(Oxetan-3-yl)-3,8-diazabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the oxetane ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Nucleophiles: Halides, amines, and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
8-(Oxetan-3-yl)-3,8-diazabicyclo[3.2.1]octane has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 8-(Oxetan-3-yl)-3,8-diazabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another member of the azabicyclo[3.2.1]octane family, known for its potential in drug discovery.
8-Oxabicyclo[3.2.1]octane: A related compound with a similar bicyclic structure, used in the synthesis of natural products.
Uniqueness
8-(Oxetan-3-yl)-3,8-diazabicyclo[3.2.1]octane is unique due to the presence of both the oxetane ring and the azabicyclo[3.2.1]octane scaffold. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H16N2O |
---|---|
Molecular Weight |
168.24 g/mol |
IUPAC Name |
8-(oxetan-3-yl)-3,8-diazabicyclo[3.2.1]octane |
InChI |
InChI=1S/C9H16N2O/c1-2-8-4-10-3-7(1)11(8)9-5-12-6-9/h7-10H,1-6H2 |
InChI Key |
FBRRFUNOKMZKQF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CNCC1N2C3COC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.